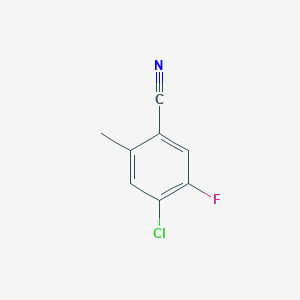

4-Chloro-5-fluoro-2-methylbenzonitrile

Description

Significance of Benzonitrile (B105546) Derivatives in Contemporary Chemical Research

Benzonitrile derivatives are fundamental building blocks in modern chemical synthesis, valued for their stability and the versatile reactivity of the nitrile group. This functional group can be transformed into various other moieties, including amines, amides, carboxylic acids, and tetrazoles, making benzonitriles key precursors for complex molecular targets.

In contemporary research, their significance is particularly pronounced in several high-impact areas:

Medicinal Chemistry : Many pharmaceutical agents incorporate the benzonitrile motif. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to the binding affinity of a drug to its biological target. nih.gov Fluorinated benzonitriles, for instance, are known to enhance the pharmacokinetic properties of drug candidates. chemimpex.com A notable example is the use of 4-fluoro-2-methylbenzonitrile (B118529) as a key intermediate in the synthesis of Trelagliptin, a drug used for treating type II diabetes. ossila.comwipo.int

Agrochemicals : Substituted benzonitriles are integral to the synthesis of modern herbicides and pesticides, where they contribute to the biological activity and environmental stability of the final products. chemimpex.comchemimpex.com

Materials Science : The unique electronic and photophysical properties of benzonitrile derivatives make them valuable in the design of advanced materials. They are used in the production of specialty polymers and as components in organic light-emitting diodes (OLEDs). chemimpex.comossila.com For example, specific benzonitrile structures are used to synthesize emitters with thermally activated delayed fluorescence (TADF), which improves the efficiency of OLED devices. ossila.com

The broad utility of these derivatives ensures their continued importance as a focus of academic and industrial research. medcraveonline.com

Overview of Halogenation and Methylation Patterns in Aromatic Nitriles

The introduction of halogen atoms (F, Cl, Br, I) and methyl groups (-CH3) onto the benzonitrile ring profoundly influences its chemical properties and reactivity. The specific substitution pattern is critical in directing the course of subsequent chemical transformations and in tuning the final molecule's characteristics.

Influence of Substituents on Reactivity : The reactivity of the aromatic ring toward electrophilic substitution is governed by the electronic effects of its substituents. lumenlearning.com

The nitrile group (-CN) is strongly electron-withdrawing and acts as a deactivating, meta-directing group. libretexts.orgpharmaguideline.com

Halogens (F, Cl) are also deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can donate electron density through resonance. lumenlearning.comlibretexts.org

The methyl group (-CH3) is an electron-donating group that activates the ring and is ortho, para-directing. libretexts.org

The interplay of these competing effects in a polysubstituted benzonitrile dictates the position of further functionalization. For instance, the synthesis of a specific isomer often requires a multi-step pathway where the directing effects of the substituents are carefully exploited. The preparation of halogenated benzonitriles can be achieved through various methods, such as the direct vapor-phase reaction of a halogen with benzonitrile or through nucleophilic substitution reactions on appropriately substituted precursors. google.comnih.gov

Positioning of 4-Chloro-5-fluoro-2-methylbenzonitrile within Substituted Benzonitrile Chemistry

This compound is a polysubstituted aromatic nitrile with a unique arrangement of functional groups that makes it a valuable and specialized intermediate in organic synthesis. Its chemical identity and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1807236-92-5 |

| Molecular Formula | C₈H₅ClFN |

| Molecular Weight | 169.58 g/mol |

| Structure | A benzene (B151609) ring with a nitrile group at position 1, a methyl group at position 2, a chloro group at position 4, and a fluoro group at position 5. |

This specific substitution pattern positions the compound as a highly tailored building block. The methyl group at the ortho position relative to the nitrile can influence the nitrile's reactivity through steric hindrance and electronic donation. The chloro and fluoro groups at the meta and para positions further modulate the ring's electron density and provide additional sites for potential cross-coupling or nucleophilic aromatic substitution reactions.

While specific applications for this exact isomer are not as widely documented as for some of its relatives, its structure suggests significant potential in areas requiring complex, highly functionalized molecules. Based on the established roles of similar halogenated and methylated benzonitriles, this compound is logically positioned as a precursor for:

Advanced Pharmaceutical Intermediates : Where the specific arrangement of halogens and the methyl group is required to achieve high potency and selectivity for a biological target.

Specialty Agrochemicals : Contributing to novel active ingredients with tailored efficacy and degradation profiles.

Niche Materials : For the synthesis of bespoke dyes, polymers, or electronic materials where its unique electronic and steric profile can impart desired properties.

Its complexity makes it a valuable component for constructing sophisticated molecular architectures that are otherwise difficult to access.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5ClFN |

|---|---|

Molecular Weight |

169.58 g/mol |

IUPAC Name |

4-chloro-5-fluoro-2-methylbenzonitrile |

InChI |

InChI=1S/C8H5ClFN/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3 |

InChI Key |

LEHQIKOTFAACPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)F)Cl |

Origin of Product |

United States |

Reaction Pathways and Functional Group Interconversions of 4 Chloro 5 Fluoro 2 Methylbenzonitrile

Reactivity of Aromatic Halogens in 4-Chloro-5-fluoro-2-methylbenzonitrile

The benzene (B151609) ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitrile group. libretexts.org This activation allows for the displacement of the halogen atoms by various nucleophiles.

Nucleophilic Displacement Reactions of Chlorine and Fluorine Atoms

Both the chlorine and fluorine atoms on the aromatic ring can be displaced through nucleophilic aromatic substitution reactions. In these reactions, a nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the halide ion yields the substituted product. Common nucleophiles used in these reactions include alkoxides, amines, and thiolates.

For instance, the reaction of similar fluoro-benzonitrile derivatives with carbazoles can be achieved through nucleophilic aromatic substitution to synthesize materials with applications in organic light-emitting diodes (OLEDs). ossila.com

Selectivity in Halogen Substitution based on Electronic Effects and Steric Hindrance

In nucleophilic aromatic substitution reactions, the rate of reaction is influenced by the ability of the leaving group to depart. Contrary to aliphatic substitution, where iodide is the best leaving group, in aromatic systems, fluoride (B91410) is often the most reactive halogen. snmjournals.org This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

The nitrile group (CN), being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. libretexts.org In this compound, the fluorine atom is para to the nitrile group, while the chlorine atom is meta. This positioning makes the fluorine atom significantly more activated towards substitution than the chlorine atom. The electron-withdrawing effect of the nitrile group is transmitted more effectively to the para position through resonance, stabilizing the negative charge of the Meisenheimer intermediate. libretexts.org

The methyl group at position 2 introduces some steric hindrance, which could potentially influence the approach of the nucleophile, but the electronic effects of the nitrile group are generally the dominant factor in determining the selectivity of halogen displacement.

Table 1: Factors Influencing Halogen Reactivity in Nucleophilic Aromatic Substitution

| Factor | Effect on Fluorine (Position 5) | Effect on Chlorine (Position 4) | Outcome |

|---|---|---|---|

| Electronic Effect | Para to the electron-withdrawing nitrile group, strongly activated. | Meta to the electron-withdrawing nitrile group, less activated. | Preferential substitution of fluorine. |

| Leaving Group Ability | Fluoride is an excellent leaving group in SNAr reactions due to the high polarization of the C-F bond. | Chloride is a good leaving group but generally less reactive than fluoride in SNAr. | Favors fluorine displacement. |

| Steric Hindrance | Less sterically hindered by the adjacent methyl group. | Adjacent to the methyl group, potentially more hindered. | May slightly favor fluorine substitution. |

Transformations of the Nitrile Functional Group

The nitrile group is a valuable functional group that can be converted into other important chemical moieties, primarily amines and carboxylic acids.

Reduction of the Nitrile Group to Amines

The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. This transformation is a fundamental process in the synthesis of many pharmaceutical and agrochemical compounds. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like palladium, platinum, or nickel), and borane (B79455) complexes. The resulting aminomethyl group can be a key component in building more complex molecular architectures.

Hydrolysis of the Nitrile Group to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. google.com This reaction typically requires heating. google.com

Acid-catalyzed hydrolysis: The nitrile is protonated, making the carbon atom more susceptible to attack by water. A series of proton transfer and tautomerization steps lead to the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt, which upon acidic workup gives the final carboxylic acid. youtube.com

For example, the hydrolysis of 4-fluoro-2-methylbenzonitrile (B118529) under strongly basic conditions is a known method to produce 4-fluoro-2-methylbenzoic acid. google.com

Table 2: Summary of Nitrile Group Transformations

| Reaction | Reagents | Intermediate | Product |

|---|---|---|---|

| Reduction | LiAlH₄, H₂/Catalyst (Pd, Pt, Ni), Borane | Imine | Primary Amine |

| Hydrolysis | H₃O⁺, heat or NaOH, H₂O, heat then H₃O⁺ | Amide | Carboxylic Acid |

Reactions Involving the Methyl Group

The methyl group attached to the aromatic ring can also undergo chemical reactions, most notably free radical halogenation. Under conditions that promote the formation of radicals, such as exposure to UV light or the use of a radical initiator like azobisisobutyronitrile (AIBN), the methyl group can be halogenated.

For example, a similar compound, 4-fluoro-2-methylbenzonitrile, can be converted to 2-bromomethyl-4-fluorobenzonitrile using N-bromosuccinimide (NBS) and AIBN. This benzylic bromide is a reactive intermediate that can subsequently be used in various nucleophilic substitution reactions to introduce a wide range of functional groups at the benzylic position.

Oxidation Reactions of the Methyl Group

The methyl group of 2-methylbenzonitrile derivatives can undergo oxidation to afford the corresponding carboxylic acid. While direct oxidation of the methyl group of this compound is not extensively detailed in the provided search results, the hydrolysis of the nitrile group under strongly basic conditions to yield 4-fluoro-2-methylbenzoic acid is a known transformation. google.com This suggests that the methyl group is relatively stable under these conditions. However, stronger oxidizing agents could potentially convert the methyl group to a carboxylic acid.

| Reactant | Product | Reaction Type |

| 4-Fluoro-2-methylbenzonitrile | 4-Fluoro-2-methylbenzoic acid | Hydrolysis |

This table illustrates a related reaction, as direct oxidation data for the specified compound was not found.

Side-Chain Functionalization of 2-Methylbenzonitrile Derivatives

The methyl group in 2-methylbenzonitrile and its derivatives can be a site for various functionalization reactions. These modifications are essential for introducing new functionalities and extending the carbon skeleton. For instance, side-chain modifications are a key strategy in medicinal chemistry to improve the physicochemical properties of molecules, such as in the development of benzothiazinone derivatives with anti-mycobacterial activity. mdpi.com While specific examples for this compound are not provided, the general reactivity of the methyl group on a benzene ring allows for reactions such as halogenation followed by nucleophilic substitution to introduce a variety of side chains.

Coupling Reactions and Complex Molecule Formation

Carbon-carbon bond forming reactions are fundamental in organic synthesis for the construction of complex molecules from simpler precursors. cognitoedu.org this compound, with its halogen substituents, is a suitable candidate for various cross-coupling reactions.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura type)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically involving the reaction of an aryl or vinyl halide with an aryl or vinyl boronic acid, catalyzed by a palladium complex. fishersci.com The reactivity of the halide in Suzuki-Miyaura couplings generally follows the trend I > Br > OTf >> Cl. fishersci.com This indicates that the chloro substituent in this compound would require specific, often more reactive, catalyst systems to participate effectively in such a reaction. The presence of the electron-withdrawing nitrile and fluoro groups can influence the reactivity of the C-Cl bond.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Reaction Type |

| Aryl/Vinyl Halide | Aryl/Vinyl Boronic Acid | Pd(0) complex | Suzuki-Miyaura Coupling |

This table provides a general overview of the Suzuki-Miyaura reaction.

Other Carbon-Carbon Bond Forming Reactions

Beyond palladium-catalyzed cross-coupling, other methods for carbon-carbon bond formation are prevalent in organic chemistry. Nitriles themselves are valuable intermediates in organic synthesis as their formation through reactions like the nucleophilic substitution of a haloalkane with a cyanide salt extends the carbon chain. cognitoedu.org While this is a method to form nitriles, the nitrile group in this compound can also direct reactions or be converted to other functional groups that then participate in C-C bond formation. For example, copper-templated cross-coupling of thioorganics with boronic acids presents an alternative paradigm for creating carbon-carbon bonds under aerobic conditions. nih.gov

| Reaction Type | Reactants | Significance |

| Nucleophilic Substitution | Haloalkane + Cyanide Salt | Carbon chain extension |

| Nucleophilic Addition | Aldehyde/Ketone + Hydrogen Cyanide | Formation of hydroxynitriles |

This table summarizes key C-C bond forming reactions involving the nitrile functional group.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 5 Fluoro 2 Methylbenzonitrile

Vibrational Spectroscopy Analysis (FTIR and FT-Raman)

Vibrational spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the skeletal structure of a molecule. For 4-Chloro-5-fluoro-2-methylbenzonitrile, both FTIR and FT-Raman spectra offer complementary information to provide a comprehensive vibrational profile.

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its nitrile, methyl, chloro, and fluoro functional groups.

Nitrile Group (C≡N) Vibrations: The most characteristic vibration is the C≡N stretching mode. In benzonitrile (B105546) derivatives, this typically appears as a strong, sharp band in the FTIR spectrum. For analogous compounds like 3-chloro-4-fluorobenzonitrile, this band is observed at 2233 cm⁻¹. Therefore, for this compound, this stretching vibration is expected in a similar region, around 2230-2240 cm⁻¹. The in-plane and out-of-plane bending vibrations of the C-CN group are expected at lower wavenumbers, typically below 600 cm⁻¹.

Methyl Group (CH₃) Vibrations: The methyl group attached to the aromatic ring gives rise to several characteristic vibrations. The asymmetric and symmetric C-H stretching modes are anticipated in the 2900-3000 cm⁻¹ region. Additionally, asymmetric and symmetric bending vibrations are expected around 1450 cm⁻¹ and 1380 cm⁻¹, respectively. For a similar molecule, 2-fluoro-5-methylbenzonitrile, the C-CH₃ stretching vibration is identified at 1214 cm⁻¹ in FTIR and 1217 cm⁻¹ in FT-Raman.

C-F and C-Cl Vibrations: The carbon-fluorine (C-F) and carbon-chlorine (C-Cl) stretching vibrations are also key diagnostic peaks. The C-F stretching vibration is typically strong in the IR spectrum and is expected to appear in the 1250-1000 cm⁻¹ range. The C-Cl stretching vibration is found at lower frequencies, generally in the 800-600 cm⁻¹ range.

Table 1: Expected Vibrational Assignments for Characteristic Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2230 - 2240 |

| Methyl (CH₃) | Asymmetric C-H Stretching | ~2960 |

| Symmetric C-H Stretching | ~2870 | |

| Asymmetric Bending | ~1450 | |

| Symmetric Bending | ~1380 | |

| Carbon-Fluorine (C-F) | Stretching | 1000 - 1250 |

| Carbon-Chlorine (C-Cl) | Stretching | 600 - 800 |

The vibrations of the benzene (B151609) ring provide significant information about the substitution pattern.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic ring typically occur above 3000 cm⁻¹. For 2-fluoro-5-methylbenzonitrile, these have been assigned at 3066 and 3075 cm⁻¹. Similar bands are expected for this compound in the 3050-3100 cm⁻¹ region.

Aromatic C=C Stretching: The skeletal C=C stretching vibrations of the aromatic ring usually appear as a set of bands in the 1400-1650 cm⁻¹ region. The exact positions of these bands are sensitive to the nature and position of the substituents (Cl, F, CH₃, and CN). The electron-withdrawing nature of the nitrile, chloro, and fluoro groups, combined with the electron-donating methyl group, influences the electron distribution within the ring, causing shifts in these vibrational frequencies.

Ring Breathing and Bending Modes: The in-plane and out-of-plane C-H bending vibrations and ring breathing modes occur at lower frequencies. The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region is particularly diagnostic of the substitution pattern on the benzene ring.

The combined electronic effects of the four different substituents create a unique vibrational fingerprint, allowing for definitive identification of the molecule. The conjugation of the nitrile group with the phenyl ring can also influence the intensity and position of the ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl and aromatic protons. Due to the molecule's asymmetry, all three protons on the aromatic ring are chemically non-equivalent.

Methyl Protons: A singlet corresponding to the three protons of the methyl group (CH₃) is expected. Its chemical shift would likely be in the range of δ 2.4-2.6 ppm, which is typical for a methyl group attached to an aromatic ring.

Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at C6 (H-6) would likely appear as a doublet due to coupling with the adjacent fluorine atom (³JH-F). The proton at C3 (H-3) would also be expected to show coupling to the meta-fluorine atom (⁴JH-F), likely appearing as a doublet or a more complex multiplet. The specific chemical shifts are influenced by the electronic effects of the adjacent substituents.

Table 2: Predicted ¹H NMR Signal Assignments

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (Hz) |

| -CH₃ | 2.4 - 2.6 | Singlet (s) | N/A |

| H-3 | 7.2 - 7.6 | Doublet (d) | ⁴JH-F |

| H-6 | 7.5 - 7.9 | Doublet (d) | ³JH-F |

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to resonate in the δ 115-120 ppm range.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons in the range of δ 110-150 ppm. The chemical shifts are significantly influenced by the attached substituents.

The carbon attached to the fluorine (C-5) will show a large C-F coupling constant and its chemical shift will be significantly downfield.

The carbon attached to the chlorine (C-4) will also be downfield.

The carbons attached to the methyl (C-2) and nitrile (C-1) groups will also have characteristic shifts influenced by these groups.

Methyl Carbon: The methyl carbon (CH₃) signal is expected to appear upfield, typically in the δ 15-25 ppm range.

The interpretation of chemical shifts relies on the additive effects of substituents on the aromatic ring. Electronegative atoms like fluorine and chlorine cause a downfield shift (deshielding) for the carbon atom they are directly attached to.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 15 - 25 |

| C≡N | 115 - 120 |

| Aromatic C-H | 110 - 140 |

| Aromatic C-Substituted | 120 - 165 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). For this compound, the HSQC spectrum would show:

A correlation peak between the methyl proton signal (~δ 2.5 ppm) and the methyl carbon signal (~δ 20 ppm).

Correlation peaks connecting the signals of the aromatic protons (H-3 and H-6) to their corresponding aromatic carbon signals (C-3 and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons, typically over two or three bonds (²JC-H and ³JC-H). This is crucial for establishing the connectivity between different parts of the molecule. Key expected correlations in the HMBC spectrum would include:

Correlations from the methyl protons to the aromatic carbons C-1, C-2, and C-3.

A correlation from the H-3 proton to the nitrile carbon (C-7) and to C-1, C-2, C-4, and C-5.

A correlation from the H-6 proton to C-1, C-4, and C-5.

These 2D NMR techniques, by mapping the entire bonding network, provide definitive and irrefutable evidence for the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of this compound are primarily dictated by the presence of the benzonitrile chromophore, which is an aromatic system containing multiple π electrons and a nitrile group with both π and non-bonding (n) electrons.

The UV-Vis spectrum of organic molecules is characterized by absorption bands that correspond to the excitation of outer electrons to higher energy states. For this compound, two principal types of electronic transitions are expected: π→π* and n→π*.

π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Aromatic compounds like benzonitrile exhibit strong absorption bands due to these transitions. sphinxsai.com The benzene ring and the cyano group (C≡N) both contain π systems, leading to complex absorptions in the ultraviolet region. These transitions are typically of high intensity.

n→π Transitions:* This type of transition involves moving an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the nitrile group, to an antibonding π* orbital. Compared to π→π* transitions, n→π* transitions are generally of much lower intensity and occur at longer wavelengths (lower energy).

The presence of chloro, fluoro, and methyl substituents on the benzene ring acts to modulate the energies of these transitions. These groups can cause shifts in the absorption maxima (either to longer wavelengths, known as a bathochromic or red shift, or to shorter wavelengths, a hypsochromic or blue shift) and changes in molar absorptivity.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding electronic transitions. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The absorption of UV-Vis radiation by this compound corresponds to the promotion of an electron from the HOMO to the LUMO. The energy of the absorbed photon must precisely match the energy gap (ΔE) between these two frontier orbitals.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO dictates the wavelength of maximum absorption (λmax). A smaller HOMO-LUMO gap requires less energy for electron excitation, resulting in absorption at longer wavelengths. mdpi.com Computational quantum chemical calculations can predict the energies of the HOMO and LUMO, allowing for a theoretical determination of the electronic transition energies, which can then be correlated with experimental UV-Vis data. researchgate.netajchem-a.com The distribution of electron density in the HOMO and LUMO indicates that the charge transfer during electronic excitation primarily occurs within the π-system of the molecule. sphinxsai.comresearchgate.net

X-ray Crystallography and Solid-State Structure

While a specific single-crystal X-ray diffraction study for this compound was not identified in the surveyed literature, its solid-state structure can be inferred from crystallographic data of closely related substituted benzonitrile and aromatic compounds. researchgate.netnih.govmdpi.com

The precise bond lengths and angles define the molecular geometry. Based on data from similar structures, representative values for this compound can be estimated. researchgate.net The aromatic C-C bonds within the benzene ring will have lengths intermediate between typical single and double bonds. The C-Cl, C-F, C-CN, and C-CH₃ bond lengths will be consistent with established values for these bond types on an aromatic ring. Bond angles within the benzene ring are expected to be close to 120°, with slight distortions caused by the different electronic and steric natures of the substituents.

Below are tables of expected bond lengths and angles based on computational models and experimental data from analogous compounds. sphinxsai.comresearchgate.net

Interactive Table: Expected Bond Lengths

| Bond | Expected Length (Å) |

| C-C (aromatic) | ~1.39 - 1.40 |

| C-Cl | ~1.74 |

| C-F | ~1.35 |

| C-CH₃ | ~1.51 |

| C-CN | ~1.45 |

| C≡N | ~1.15 |

| C-H (methyl) | ~1.09 |

| C-H (aromatic) | ~1.08 |

Interactive Table: Expected Bond Angles

| Angle | Expected Angle (°) |

| C-C-C (aromatic) | ~118 - 122 |

| C-C-Cl | ~119 - 121 |

| C-C-F | ~118 - 120 |

| C-C-CH₃ | ~120 - 122 |

| C-C-CN | ~119 - 121 |

| C-C≡N | ~178 - 180 |

Dihedral angles would confirm the planarity of the benzene ring, with values close to 0° or 180° for the atoms within the ring.

The packing of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several types of interactions are anticipated:

π-π Stacking: The planar aromatic rings are likely to stack on top of one another in a parallel-displaced or T-shaped arrangement to maximize attractive π-π interactions. This is a common packing motif for planar aromatic molecules. nih.gov

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine, chlorine, and nitrogen atoms. These dipoles will interact, influencing the molecular orientation within the crystal.

Weak Hydrogen Bonding: Although lacking classical hydrogen bond donors, weak C-H···N and C-H···F hydrogen bonds may form. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, and the fluorine atom may also participate in weak interactions with hydrogen atoms from the methyl group or aromatic ring of neighboring molecules. nih.gov

These combined interactions create a stable, three-dimensional crystal lattice.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how neighboring molecules interact. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of close contacts and their relative strengths.

Key outputs of this analysis include:

dnorm Surface: This surface reveals regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts that are shorter than the van der Waals radii of the interacting atoms, signifying strong interactions like hydrogen bonds. Blue regions represent contacts that are longer than the van der Waals radii, and white areas denote contacts at approximately the van der Waals distance.

Fingerprint Plots: These are two-dimensional histograms that summarize the intermolecular contacts over the entire Hirshfeld surface. They plot the distance from the surface to the nearest nucleus inside (dᵢ) against the distance to the nearest nucleus outside (dₑ). The distribution and shape of the points on this plot provide a quantitative breakdown of the types of interactions present. Each type of atomic contact (e.g., H···H, C···H, F···H, Cl···H) contributes a distinct region to the plot, and the percentage contribution of each can be calculated, offering a clear quantification of the intermolecular forces governing the crystal packing.

As of the latest available scientific literature and crystallographic databases, a single-crystal X-ray structure for this compound has not been reported. The determination of a crystal structure is a fundamental prerequisite for generating a Hirshfeld surface and performing the associated analysis of intermolecular interactions.

Consequently, a quantitative analysis of the intermolecular interactions for this compound via Hirshfeld surface analysis, including data tables of interaction percentages, cannot be provided at this time. Such an analysis is contingent upon the future successful crystallization of the compound and subsequent diffraction studies to elucidate its three-dimensional structure.

Computational Chemistry and Theoretical Studies on 4 Chloro 5 Fluoro 2 Methylbenzonitrile

Quantum Mechanical Calculations and Basis Set Selection

Quantum mechanical calculations are fundamental to predicting the behavior of molecules. For a substituted benzonitrile (B105546) like 4-Chloro-5-fluoro-2-methylbenzonitrile, two primary approaches are commonly employed: Density Functional Theory (DFT) and ab initio methods. The accuracy of these calculations is highly dependent on the choice of a basis set.

Density Functional Theory (DFT) has become a popular method for quantum chemical calculations due to its balance of accuracy and computational efficiency. indexcopernicus.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. nih.gov

A widely used functional within the DFT framework is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). dergipark.org.trijtsrd.com This hybrid functional incorporates aspects of both Hartree-Fock theory and exchange-correlation functionals. The B3LYP functional is frequently used to predict molecular geometries, vibrational frequencies, and electronic properties of organic molecules, including various benzonitrile derivatives. ijtsrd.comorientjchem.orgresearchgate.net Its application to this compound would allow for a reliable prediction of its structural and electronic characteristics.

Ab initio, or "from the beginning," methods are based solely on the principles of quantum mechanics without the use of experimental data for parameterization. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wave function as a single Slater determinant. ijtsrd.comresearchgate.net While computationally less intensive than more advanced methods, HF often serves as a starting point for more accurate calculations.

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects. These methods, while computationally more demanding than DFT, can provide highly accurate results for molecular properties. Studies on related benzonitrile compounds have utilized these ab initio techniques to derive equilibrium geometries and vibrational wavenumbers. ijtsrd.comresearchgate.net

The choice of a basis set is crucial in quantum chemical calculations as it defines the set of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as the 6-311++G(d,p), are extensively used. researchgate.net The components of this notation signify:

6-311 : Describes the number of Gaussian functions used to represent the core and valence atomic orbitals.

++G : Adds diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions.

G(d,p) : Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in orbital shapes and improving the accuracy of geometric and electronic property calculations.

Correlation-consistent basis sets, such as cc-pVDZ (correlation-consistent polarized Valence Double-Zeta) and its augmented version, Aug-cc-pVDZ, are designed to systematically converge towards the complete basis set limit. orientjchem.orgresearchgate.net The "Aug" prefix indicates the addition of diffuse functions. The selection of a basis set often involves a trade-off between desired accuracy and computational cost, and validation is typically performed by comparing calculated results with available experimental data for similar molecules. orientjchem.orgresearchgate.net

Geometrical and Electronic Structure Optimization

A primary goal of computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—and to understand its electronic behavior.

Theoretical geometry optimization involves finding the minimum energy structure of a molecule on its potential energy surface. This process yields precise predictions for bond lengths, bond angles, and dihedral (torsional) angles. orientjchem.orgresearchgate.net For this compound, calculations using methods like B3LYP with a basis set such as 6-311++G(d,p) would provide the optimized structural parameters. While specific computational data for this exact isomer is not available in the reviewed literature, the tables below illustrate the typical parameters that are determined in such a study.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Bond Length (Å) |

|---|---|

| C-Cl | Data not available in searched literature |

| C-F | Data not available in searched literature |

| C-C (Aromatic) | Data not available in searched literature |

| C-CH₃ | Data not available in searched literature |

| C-CN | Data not available in searched literature |

| C≡N | Data not available in searched literature |

| C-H (Methyl) | Data not available in searched literature |

| C-H (Aromatic) | Data not available in searched literature |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Bond Angle (°) |

|---|---|

| C-C-C (Aromatic) | Data not available in searched literature |

| C-C-Cl | Data not available in searched literature |

| C-C-F | Data not available in searched literature |

| C-C-CH₃ | Data not available in searched literature |

| C-C-CN | Data not available in searched literature |

| H-C-H (Methyl) | Data not available in searched literature |

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Acts as an electron donor, and its energy level is related to the molecule's ionization potential. Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO : Acts as an electron acceptor, and its energy level is related to the electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.govresearchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov Analysis of the electron density distribution within these orbitals reveals the most probable sites for reaction. For this compound, FMO analysis would map these electron densities and calculate the precise energy of the gap.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available in searched literature |

| LUMO Energy | Data not available in searched literature |

| HOMO-LUMO Energy Gap | Data not available in searched literature |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides insights into a molecule's reactive behavior by identifying electron-rich and electron-poor regions. The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of most negative potential (high electron density), blue indicates regions of most positive potential (electron deficiency), and green represents areas of neutral potential. researchgate.net

For this compound, the MEP map reveals distinct electronegative and electropositive centers that govern its intermolecular interactions. The most negative potential (red region) is concentrated around the nitrogen atom of the nitrile group (C≡N) due to the lone pair of electrons and the atom's high electronegativity. This region signifies the primary site for electrophilic attack.

Conversely, the areas around the hydrogen atoms of the methyl group and the aromatic ring exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack. The fluorine and chlorine atoms, being highly electronegative, also contribute to the electron density distribution, creating a complex potential landscape across the molecule. The analysis of MEP maps is instrumental in understanding how the molecule interacts with biological receptors and other chemical species. researchgate.net

Vibrational Frequency and Spectroscopic Property Prediction

Theoretical Calculation of Infrared and Raman Spectra

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the vibrational spectra (Infrared and Raman) of molecules. ijtsrd.com For this compound, theoretical calculations are typically performed using the B3LYP functional with a basis set such as 6-311++G(d,p). researchgate.net These calculations yield harmonic vibrational frequencies, IR intensities, and Raman activities.

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To improve accuracy, the computed wavenumbers are scaled using appropriate scale factors. researchgate.net The theoretical spectra provide a detailed and complete set of vibrational modes, which aids in the assignment of bands observed in experimental FT-IR and FT-Raman spectra. ijtsrd.comresearchgate.net

Key vibrational modes for this molecule include the C≡N stretching vibration, C-H stretching of the aromatic ring and methyl group, C-F stretching, and C-Cl stretching. The C≡N stretching mode is particularly characteristic, appearing as a strong band in the 2220-2240 cm⁻¹ region. researchgate.net Theoretical calculations allow for a precise prediction of these and other fingerprint vibrations. researchgate.net

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Modes of this compound (Note: Experimental values are hypothetical for illustrative purposes, based on typical ranges for these functional groups.)

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Hypothetical Experimental FT-IR (cm⁻¹) | Hypothetical Experimental FT-Raman (cm⁻¹) |

| Aromatic C-H Stretch | 3085 | 3088 | 3086 |

| Methyl C-H Asymmetric Stretch | 2980 | 2982 | 2981 |

| Methyl C-H Symmetric Stretch | 2935 | 2938 | 2936 |

| C≡N Stretch | 2235 | 2237 | 2238 |

| Aromatic C-C Stretch | 1610 | 1612 | 1611 |

| Aromatic C-C Stretch | 1575 | 1578 | 1576 |

| C-F Stretch | 1250 | 1255 | 1252 |

| C-Cl Stretch | 780 | 785 | 782 |

Normal Coordinate Analysis for Vibrational Mode Assignments

Normal Coordinate Analysis (NCA) is a powerful method used to provide a complete and quantitative description of the vibrational modes of a molecule. nih.gov Following the calculation of vibrational frequencies, NCA is performed to assign the calculated frequencies to specific types of molecular motions, such as stretching, bending, and torsion.

This assignment is achieved by calculating the Potential Energy Distribution (PED). The PED indicates the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode of vibration. ijtsrd.com For a mode to be purely characteristic of a specific internal coordinate, its PED should be close to 100%. However, in polyatomic molecules like this compound, many vibrational modes are mixtures of several internal coordinate motions. NCA, through PED calculations, allows for an unambiguous assignment of these complex vibrational bands observed in the IR and Raman spectra. ijtsrd.comindexcopernicus.com

Prediction of NMR Chemical Shifts and Coupling Constants

Quantum chemical methods are also effective in predicting Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is commonly used to calculate the nuclear magnetic shielding tensors for ¹H, ¹³C, and ¹⁹F nuclei. nih.gov

The computed isotropic shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C. researchgate.netresearchgate.net Similar to vibrational frequency calculations, the accuracy of predicted chemical shifts can be enhanced by applying linear scaling methods to correct for systematic errors. nih.gov These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra, especially for complex molecules with multiple, closely spaced peaks. nih.gov The calculations can help distinguish between isomers and provide a deeper understanding of the electronic environment of each nucleus. rsc.org

Table 2: Predicted vs. Hypothetical Experimental NMR Chemical Shifts (ppm) for this compound (Note: Experimental values are hypothetical for illustrative purposes.)

| Atom | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) |

| C (C≡N) | 118.5 | 118.2 |

| C (C-CN) | 112.1 | 111.8 |

| C (C-CH₃) | 142.3 | 142.0 |

| C (C-H) | 115.9 | 115.6 |

| C (C-Cl) | 135.8 | 135.5 |

| C (C-F) | 163.7 (d, J ≈ 250 Hz) | 164.0 (d, J = 252 Hz) |

| C (CH₃) | 20.1 | 19.8 |

| H (Aromatic) | 7.65 | 7.68 |

| H (Methyl) | 2.50 | 2.53 |

| F | -108.4 | -108.1 |

Molecular Reactivity and Stability Parameters

Analysis of Global and Local Reactivity Descriptors

Theoretical calculations provide valuable insights into the chemical reactivity and stability of a molecule through the analysis of global and local reactivity descriptors, which are derived from conceptual DFT. These parameters are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Descriptors:

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Global Hardness (η): Measures the resistance to charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of global hardness, indicating the capacity of a species to accept electrons.

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule.

These global descriptors provide a general overview of the molecule's reactivity.

Local Reactivity Descriptors: Local reactivity is analyzed to predict the most reactive sites within the molecule for specific types of reactions.

Fukui Functions: These functions are used to identify the sites most susceptible to nucleophilic attack (f⁺), electrophilic attack (f⁻), and radical attack (f⁰). These are often derived from the MEP analysis and Mulliken population analysis. For this compound, the nitrogen atom of the nitrile group is expected to be the most probable site for electrophilic attack, as confirmed by MEP analysis.

By calculating these descriptors, a detailed picture of the molecule's reactivity profile can be constructed, guiding further experimental studies.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

No published studies or database entries containing a Natural Bond Orbital (NBO) analysis for this compound could be located. This type of analysis is crucial for understanding the intramolecular electron delocalization and the stabilizing effects of hyperconjugative interactions between filled and unfilled orbitals. Without specific calculations on this molecule, it is not possible to provide quantitative data on stabilization energies arising from these interactions or to detail the patterns of charge delocalization across the molecule.

Non-Linear Optical (NLO) Properties

Similarly, the investigation into the Non-Linear Optical (NLO) properties of this compound appears to be an unchartered area in computational chemistry research.

Calculation of Polarizabilities and Hyperpolarizabilities

There is no available data from computational studies detailing the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) of this compound. These parameters are fundamental in assessing a molecule's potential for NLO applications.

Assessment of Potential for NLO Applications

Due to the absence of calculated hyperpolarizability values, any assessment of this compound's potential for use in NLO applications would be purely speculative. A meaningful evaluation requires quantitative data to compare with known NLO materials.

Thermodynamic Properties from Computational Methods

Detailed thermodynamic parameters for this compound derived from computational methods are also not present in the accessible literature.

Determination of Entropy, Enthalpy, and Gibbs Free Energy

Specific calculated values for the entropy (S), enthalpy (H), and Gibbs free energy (G) of this compound are unavailable. These properties are typically determined through frequency calculations in quantum chemical software packages and are essential for understanding the stability and reactivity of a compound.

Heat Capacity and Zero-Point Energy Calculations

Likewise, there are no retrievable computational results for the heat capacity (Cv) and the zero-point vibrational energy (ZPVE) of this compound.

Future Research Directions and Unexplored Chemical Space for 4 Chloro 5 Fluoro 2 Methylbenzonitrile Derivatives

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 4-Chloro-5-fluoro-2-methylbenzonitrile, future research could focus on moving beyond traditional synthetic methods, which may involve harsh reagents or produce significant waste.

Key Research Objectives:

Catalytic Ammoxidation: Investigating the direct ammoxidation of 4-chloro-5-fluoro-2-methyltoluene presents a highly atom-economical route. Research into novel catalysts, such as transition metal oxides confined within zeolite pores, could offer high selectivity and efficiency, minimizing the formation of byproducts. This approach avoids the multiple steps and waste associated with classical nitrile syntheses from aldehydes or halides.

Ionic Liquid-Mediated Synthesis: The use of ionic liquids as recyclable catalysts and solvents offers a green alternative to conventional methods. synquestlabs.com Future studies could explore a one-pot synthesis from 4-chloro-5-fluoro-2-methylbenzaldehyde (B14020869) using a hydroxylamine-based ionic liquid, which can simplify purification and reduce solvent waste. synquestlabs.com

Electrochemical Synthesis: Electrocatalysis provides a sustainable pathway for nitrile synthesis by coupling nitrate (B79036) ions with aldehydes under ambient conditions. nih.gov Adapting this method for this compound could represent a significant advancement in green chemistry, utilizing nitrogen waste streams as a source for the nitrile group. nih.gov

Flow Chemistry: Transitioning synthetic protocols to continuous flow systems can enhance safety, improve reaction control, and facilitate scaling up. Research in this area would focus on optimizing reaction parameters such as temperature, pressure, and catalyst residence time for the synthesis of this compound.

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Route | Potential Advantages | Key Research Challenges |

|---|---|---|

| Catalytic Ammoxidation | High atom economy, direct conversion. | Catalyst design for high selectivity with polysubstituted substrates. |

| Ionic Liquid-Mediated | Recyclable catalyst/solvent, simplified workup. synquestlabs.com | Ionic liquid stability and cost-effectiveness. synquestlabs.com |

| Electrochemical Synthesis | Use of nitrogen waste, ambient conditions. nih.gov | Catalyst development, optimizing current efficiency. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, precise control. | Reactor design and optimization for multiphase reactions. |

Exploration of Underutilized Reaction Pathways

The nitrile group is a versatile functional handle, yet its full reactive potential, especially in a sterically hindered and electronically complex molecule like this compound, remains to be fully explored.

Future research should investigate:

C-CN Bond Activation: Transition-metal-catalyzed reactions that proceed via the cleavage of the robust C–CN bond are an emerging area. fnasjournals.com Exploring nickel-catalyzed cross-coupling reactions could allow the nitrile group to be replaced with other functionalities, opening up novel synthetic disconnections.

Cycloaddition Reactions: The nitrile group can participate in various cycloaddition reactions to form heterocyclic structures. ossila.com Investigating [3+2] cycloadditions with nitrile oxides or photoinduced cycloadditions with carbenes could lead to the synthesis of novel oxazole (B20620) and other heterocyclic derivatives with potential biological activity. nih.govchemistryviews.org

Nitrile as a Directing Group: The cyano group can act as a directing group in C-H functionalization reactions, enabling the introduction of substituents at positions ortho to the nitrile. ossila.com This could be exploited to synthesize even more complex derivatives of this compound.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize novel synthetic routes and understand reaction mechanisms, advanced in-situ monitoring techniques are invaluable.

Areas for future investigation include:

Vibrational Spectroscopy: The nitrile stretching frequency (νC≡N) is a sensitive infrared (IR) and Raman probe of the local electronic environment. chemrxiv.org Future research could employ in-situ FT-IR or Raman spectroscopy to monitor the progress of reactions involving the nitrile group in real-time, providing kinetic and mechanistic insights. researchgate.net

Optical Spectroscopy: For reactions involving colored intermediates or products, in-situ UV-Vis spectroscopy can be a powerful tool to track reaction kinetics and the evolution of electronic properties during synthesis. rsc.org

NMR Spectroscopy: In-situ NMR can provide detailed structural information about reactants, intermediates, and products directly in the reaction mixture, helping to elucidate complex reaction pathways.

Integration with Machine Learning and AI for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes.

Future research directions include:

Property Prediction: Developing quantitative structure-property relationship (QSPR) models to predict the physical, chemical, and biological properties of novel this compound derivatives. nih.govresearchgate.net This can accelerate the discovery of molecules with desired characteristics.

Reaction Optimization: Using ML algorithms to analyze large datasets of reaction conditions to predict the optimal parameters for the synthesis of new derivatives, reducing the need for extensive experimental screening.

Generative Models: Employing generative AI models to design novel derivatives of this compound with specific target properties, such as enhanced biological activity or improved material characteristics. chemrxiv.orgjnj.com

Computational Design of Derivatives with Tunable Electronic and Structural Properties

Computational chemistry provides powerful tools for the rational design of molecules with tailored properties. For this compound derivatives, this is a particularly promising area.

Key research avenues are:

DFT Studies: Utilizing Density Functional Theory (DFT) to calculate the geometric and electronic properties of various derivatives. researchgate.net This can provide insights into how different substituents affect the molecule's reactivity, polarity, and spectroscopic signatures. nih.gov

Structure-Property Relationships: Computationally exploring how modifications to the substitution pattern influence properties such as the HOMO-LUMO gap, dipole moment, and polarizability. This knowledge is crucial for designing materials for electronics or nonlinear optics.

Predicting Reactivity: Using computational models to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic strategies for further functionalization.

Table 2: Computationally Predicted Properties of Hypothetical Derivatives

| Derivative of this compound | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) | Potential Application |

|---|---|---|---|

| 6-Nitro derivative | Lower | Higher | Organic Electronics |

| 6-Amino derivative | Higher | Lower | Pharmaceutical Intermediate |

| 6-Thienyl derivative | Lower | Moderate | Organic Semiconductor |

Investigation of Catalytic Applications and Transformations

The unique electronic nature of this compound suggests that it or its derivatives could find applications in catalysis, either as ligands or as substrates for catalytic transformations.

Unexplored areas include:

Hydrogenation: Selective catalytic hydrogenation of the nitrile group to form the corresponding benzylamine (B48309) is a valuable transformation. Research into catalysts that can achieve this reduction without affecting the chloro and fluoro substituents is needed. google.com

C-H Functionalization: The methyl group on the aromatic ring is a potential site for benzylic C-H functionalization. Metallaphotoredox catalysis could enable the coupling of this position with various partners, leading to a diverse range of complex molecules. beilstein-journals.org

Precursor to Novel Ligands: The nitrile can be transformed into other functional groups, such as amides or tetrazoles, which can then act as coordinating sites for metal ions. This opens the door to designing novel ligands for homogeneous catalysis.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 80–100 | 80–85 | |

| CuI/PPh₃ | THF | 60–70 | 65–70 | |

| None (direct halogenation) | Acetic acid | 120 | 50–55 |

Methodological Note: Palladium catalysts enhance regioselectivity for chloro-fluoro substitution, while copper-based systems may introduce side products (e.g., over-halogenation). Solvent polarity and temperature are critical for minimizing decomposition.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : highlights aromatic proton shifts at δ 7.56–7.66 ppm and nitrile carbon signals near δ 115–120 ppm. Methyl groups appear as singlets at δ 2.30–2.32 ppm .

- GC/MS : recommends derivatization (e.g., ethylation) followed by GC/MS-SIM for trace analysis, achieving detection limits <1 ppb .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 275.1754 in ) .

Q. Table 2: NMR Data Comparison

| Proton Environment | δ (ppm) | Reference |

|---|---|---|

| Aromatic H (ortho to Cl) | 7.56–7.66 | |

| Methyl group (CH₃) | 2.30–2.32 | |

| Nitrile (C≡N) | 115–120 |

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing Cl and F substituents activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. notes that the meta-fluoro group increases electrophilicity at the para position, facilitating Suzuki-Miyaura couplings. Computational studies (DFT) predict that the methyl group donates electron density, stabilizing transition states in palladium-catalyzed reactions .

Methodological Tip: Use Hammett constants (σ values: Cl = +0.23, F = +0.06) to model substituent effects. Combine with kinetic studies (e.g., Eyring plots) to validate mechanistic pathways.

Advanced: What computational methods predict the compound’s behavior in catalytic systems?

Answer:

- DFT Calculations : Predict regioselectivity in cross-coupling by analyzing frontier molecular orbitals (HOMO/LUMO). highlights the role of Pd(0)-π interactions in stabilizing transition states .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics, as described in .

Q. Table 3: Computational Parameters

| Method | Software | Key Insight | Reference |

|---|---|---|---|

| DFT (B3LYP) | Gaussian 16 | Methyl group stabilizes Pd(0) adduct | |

| MD (AMBER) | GROMACS | DMF enhances catalyst solubility |

Data Contradiction: How to resolve discrepancies in reported reaction yields?

Answer:

Discrepancies often arise from:

- Catalyst Purity : Pd(PPh₃)₄ from commercial sources may degrade; recrystallize before use .

- Oxygen Sensitivity : emphasizes inert atmosphere (N₂/Ar) to prevent Pd oxidation .

- Analytical Validation : Replicate GC/MS or HPLC conditions (e.g., C18 column, acetonitrile/water mobile phase) to confirm yields .

Resolution Workflow:

Verify catalyst activity via control reactions.

Standardize purification (e.g., flash chromatography vs. recrystallization).

Cross-validate yields using orthogonal techniques (NMR integration vs. GC/MS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.